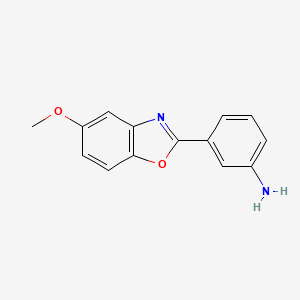
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, also known as MOBA, is a chemical compound that has gained attention in scientific research due to its potential use as a fluorescent probe for detecting protein-protein interactions. MOBA is a benzoxazole derivative that has a methoxy group attached to the 5th position of the benzoxazole ring, and an aniline group attached to the 3rd position of the benzoxazole ring.
作用機序
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline works by binding to specific proteins and undergoing a conformational change that results in a change in fluorescence. This change in fluorescence can be detected and used to measure the interaction between the protein and other molecules.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool rather than a therapeutic agent. However, this compound has been shown to be non-toxic to cells at concentrations used in experiments.
実験室実験の利点と制限
One advantage of using 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline as a fluorescent probe is its high sensitivity and specificity for detecting protein-protein interactions. This compound is also relatively easy to synthesize and can be modified to target specific proteins. However, one limitation of using this compound is its relatively short fluorescence lifetime, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for the use of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in scientific research. One direction is the development of this compound-based biosensors for detecting specific proteins in complex biological samples. Another direction is the use of this compound in the study of protein-protein interactions in other disease states, such as autoimmune disorders and infectious diseases. Additionally, this compound could be modified to target specific regions of proteins, allowing for more precise measurement of protein-protein interactions.
合成法
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline can be synthesized using a multi-step process, starting with the reaction of 5-nitrosalicylic acid with sodium methoxide to form the corresponding methyl ester. The methyl ester is then reacted with 2-aminophenol to form the benzoxazole ring, and the aniline group is introduced through a final reaction with aniline in the presence of a catalyst.
科学的研究の応用
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline has been used as a fluorescent probe for detecting protein-protein interactions, particularly in the study of protein aggregation and misfolding associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used in the study of protein-protein interactions in cancer cells and in the development of biosensors for detecting specific proteins.
特性
IUPAC Name |
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-5-6-13-12(8-11)16-14(18-13)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRRSSNJRCROCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)

![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
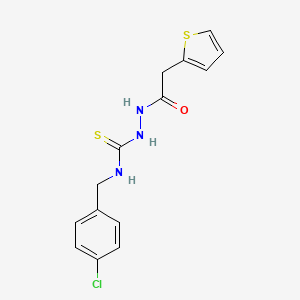
![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
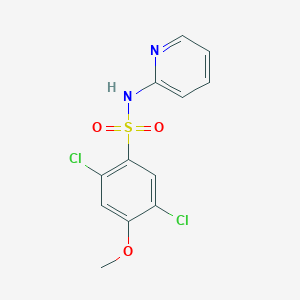
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)
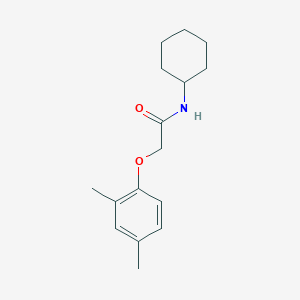
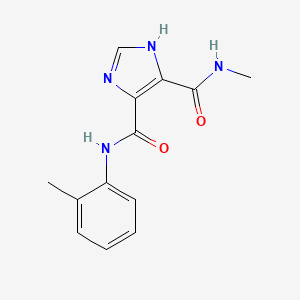
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)